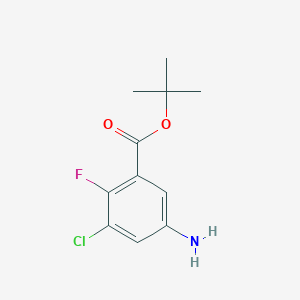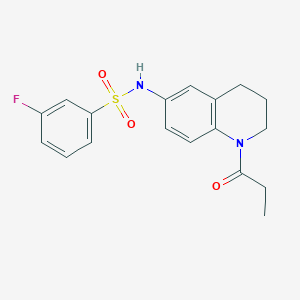![molecular formula C26H24N4O3 B2633051 1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1023581-36-3](/img/structure/B2633051.png)
1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea” is a chemical compound with the molecular formula C26H24N4O3 . Its average mass is 440.494 Da and its monoisotopic mass is 440.184845 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound aren’t fully detailed in the available resources. The molecular formula is C26H24N4O3 , but properties such as melting point, boiling point, and density aren’t specified.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : A study by Lal et al. (1990) focused on creating novel compounds by reacting 1-(2-ary1ethyl)urea with malonic acid and phosphorus oxychloride, generating 2-chloro-6,7-dihydro-4H-pyrimido(2,1-a)isoquino1in-4-ones. This demonstrates the potential for synthesizing unique compounds with complex structures, which could have various applications (Lal, D'sa, Kulkarni, & D. Souza, 1990).
Development of Synthetic Methodologies : Research by Mujde, Özcan, & Balcı (2011) introduced a new method for preparing 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate. This study highlights the ongoing advancements in methodologies to synthesize complex structures related to isoquinolines, which can be critical in pharmaceutical and chemical research (Mujde, Özcan, & Balcı, 2011).
Pharmacological Applications : A 2011 study by Holladay et al. identified aryl phenyl ureas with a 4-quinazolinoxy substituent as potent inhibitors of mutant and wild-type BRAF kinase. This finding suggests the potential of structurally similar compounds in therapeutic applications, especially in targeting specific kinases related to diseases like cancer (Holladay et al., 2011).
Potential as Corrosion Inhibitors : Research by Mistry, Patel, Mayank J. Patel, & Jauhari (2011) on the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion in 1 N HCl solutions indicates the potential use of similar urea derivatives as corrosion inhibitors. This highlights the diverse applications of such compounds beyond the pharmaceutical sector (Mistry, Patel, Mayank J. Patel, & Jauhari, 2011).
Investigation of Biological Activities : A study by Perković et al. (2016) on the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents suggests the potential of these compounds in antiproliferative activities against various cancer cell lines. This underscores the significance of urea derivatives in medicinal chemistry (Perković et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-32-24-14-19-10-11-28-23(22(19)15-25(24)33-2)13-17-6-8-20(9-7-17)29-26(31)30-21-5-3-4-18(12-21)16-27/h3-9,12,14-15H,10-11,13H2,1-2H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICPBNKGCRCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2632968.png)
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2632971.png)
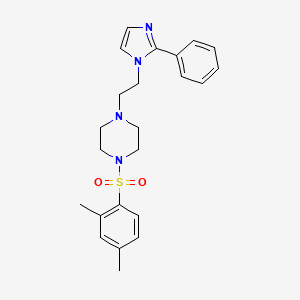
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2632973.png)
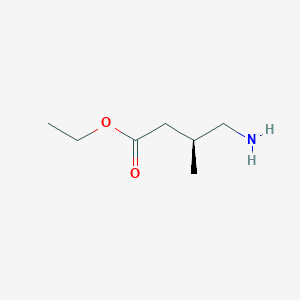
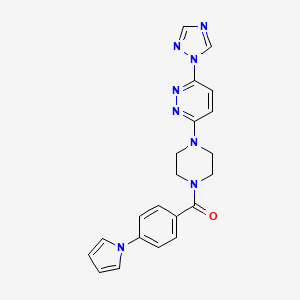
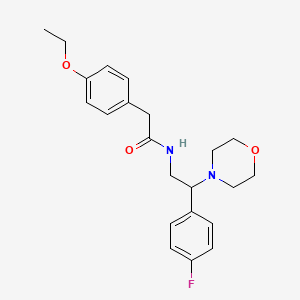

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2632984.png)

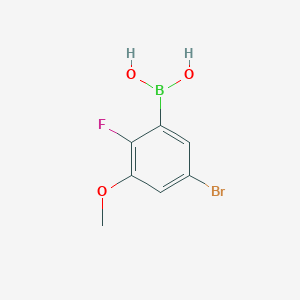
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2632988.png)
